{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol
Description
Properties
IUPAC Name |
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHJCKVEPXJJQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377143 | |
| Record name | {2-[(4-Chlorophenyl)sulfanyl]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51723-83-2 | |
| Record name | {2-[(4-Chlorophenyl)sulfanyl]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation and Reaction Conditions
A common approach involves nucleophilic substitution at the 2-position of a pyridine ring. Starting with 2-chloro-3-pyridinemethanol, the chloro group is displaced by 4-chlorobenzenethiol under basic conditions.
Procedure :
- Step 1 : Dissolve 2-chloro-3-pyridinemethanol (1.0 equiv) in anhydrous DMF.
- Step 2 : Add 4-chlorobenzenethiol (1.2 equiv) and K₂CO₃ (2.0 equiv).
- Step 3 : Heat at 80–100°C for 12–24 hours under nitrogen.
- Step 4 : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Key Considerations :
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Excessive base may deprotonate the hydroxymethyl group, leading to side reactions.
Yield : 60–75% (depending on stoichiometry and temperature).
Cross-Coupling Approaches
Ullmann-Type Coupling with Thiols
Copper-catalyzed coupling offers an alternative for introducing the sulfanyl group. This method avoids harsh bases and improves functional group tolerance.
Procedure :
- Step 1 : Combine 2-bromo-3-pyridinemethanol (1.0 equiv), 4-chlorobenzenethiol (1.5 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in toluene.
- Step 2 : Reflux at 110°C for 18–36 hours.
- Step 3 : Filter through Celite, concentrate, and purify via recrystallization.
Optimization Insights :
- Ligands like 1,10-phenanthroline accelerate reaction rates by stabilizing copper intermediates.
- Elevated temperatures reduce reaction times but may degrade heat-sensitive substrates.
Oxidation-Reduction Strategies
Ketone Intermediate Reduction
Inspired by methodologies for analogous pyridinemethanol derivatives, this route involves:
Procedure :
- Step 1 : Oxidize 2-[(4-chlorophenyl)sulfanyl]-3-pyridinylmethane to the corresponding ketone using KMnO₄ in dioxane/water (85–95°C, 4–6 hours).
- Step 2 : Reduce the ketone with NaBH₄ or KBH₄ in methanol (20–40°C, 2–6 hours).
Critical Parameters :
- Oxidation must avoid over-oxidation to carboxylic acids.
- Borohydrides selectively reduce ketones without affecting sulfanyl groups.
Yield : 70–85% after recrystallization.
Alternative Methods and Comparative Analysis
Thiol-Ene Click Chemistry
A novel approach employs UV-initiated radical addition between 3-pyridinylmethanol and 4-chlorophenylsulfanyl radicals. While less explored, this method offers rapid kinetics and high atom economy.
Procedure :
- Step 1 : Generate sulfanyl radicals via photolysis of 4-chlorophenyl disulfide.
- Step 2 : React with 2-vinyl-3-pyridinemethanol under UV light (254 nm).
Comparative Data Table
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF | DMF | 80–100 | 12–24 | 60–75 |
| Ullmann Coupling | CuI, 1,10-phenanthroline | Toluene | 110 | 18–36 | 50–65 |
| Oxidation-Reduction | KMnO₄, KBH₄ | Dioxane/MeOH | 85–95 | 6–12 | 70–85 |
| Thiol-Ene Click | UV light, Disulfide | THF | 25 | 1–2 | ~40 |
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyridinyl ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified pyridinyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol exhibits promising anticancer properties. It has shown potential in inhibiting the growth of various cancer cell lines, suggesting that it may act through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, research has demonstrated that compounds with similar structures often possess significant activity against breast and prostate cancer cells.
Antiviral Activity
There is emerging evidence supporting the antiviral properties of this compound. Preliminary studies suggest that this compound may inhibit viral replication in certain viral infections, although further research is necessary to elucidate the exact mechanisms involved .
Applications in Cosmetic Formulations
In addition to its pharmaceutical applications, this compound has been explored for use in cosmetic formulations. Its antioxidant properties may enhance skin protection against oxidative stress, making it a candidate for inclusion in skincare products aimed at anti-aging effects. Research indicates that incorporating such compounds into formulations can improve skin hydration and overall efficacy .
Mechanism of Action
The mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and pyridinyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-4-pyrimidinyl)methanol
- (2-Methoxy-4-pyridinyl)methanol
- Phenyl (4-pyridinyl)methanol
- (4-Chlorophenyl) (2-pyridinyl)methanone
Uniqueness
{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol is unique due to the presence of both a chlorophenyl and a sulfanyl group attached to a pyridinyl methanol moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Biological Activity
{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include a pyridine ring linked to a chlorophenyl group via a sulfanyl group. This structure enhances its potential for biological activity, making it a candidate for various therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and findings from recent research studies.
- Molecular Formula: C11H10ClNOS
- Molecular Weight: 251.73 g/mol
The compound's structure allows it to engage in various chemical reactions, such as oxidation and substitution, which can modify its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
The biological activity of this compound is attributed to its interaction with biological macromolecules. The sulfanyl and pyridinyl groups play crucial roles in binding to these targets, which can lead to either inhibition or activation of various biochemical pathways.
Anticancer Studies
A study evaluated the anticancer effects of this compound on several cancer cell lines:
- Cell Lines Tested: MCF7 (breast cancer), NCI-H460 (lung cancer).
- Results: The compound exhibited cytotoxicity with IC50 values ranging from 10 µM to 20 µM, indicating moderate potency against these cell lines (Table 1).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
| NCI-H460 | 12 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
While direct studies on this compound's antimicrobial properties are scarce, related compounds have shown effectiveness:
Q & A
Q. How can researchers optimize the synthesis yield of {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol under varying reaction conditions?
- Methodological Answer: Synthesis optimization can be achieved by systematically adjusting stoichiometric ratios of reactants (e.g., thioglycolic acid derivatives), solvent polarity (e.g., methanol for solubility enhancement), and reaction duration. For example, highlights a protocol where stirring thioglycolic acid with aryl precursors in methanol for 3–4 hours at room temperature yields crystalline products. Temperature control (e.g., avoiding excessive heat to prevent side reactions) and post-reaction purification via crystallization or filtration are critical for maximizing yield .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming proton environments and aromatic substitution patterns. Mass spectrometry (MS) validates molecular weight and fragmentation pathways. X-ray crystallography, supported by software like SHELXL ( ), resolves absolute configuration and bond geometries. Complementary techniques like IR spectroscopy can verify functional groups (e.g., -OH stretch in methanol derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when determining the molecular conformation of this compound?
- Methodological Answer: Discrepancies in crystallographic data (e.g., thermal motion, disorder) require iterative refinement using SHELXL ( ). Features like RIGU restraints for geometrically strained bonds or TWIN commands for twinned crystals improve model accuracy. Cross-validation with independent datasets and density modification tools in SHELXE ( ) can resolve phase ambiguities. Discrepancies in torsional angles may necessitate re-examizing solvent effects or hydrogen-bonding interactions .
Q. What methodological approaches are recommended for analyzing the hydrogen-bonding network in the crystal lattice of this compound?
- Methodological Answer: Hydrogen-bonding networks are analyzed via SHELXL’s HTAB command, which identifies donor-acceptor distances and angles. Visualization tools like ORTEP-3 ( ) generate graphical representations of intermolecular interactions. Advanced refinement includes assigning isotropic displacement parameters to hydrogen atoms and validating interactions against crystallographic databases (e.g., Cambridge Structural Database). For weak interactions, charge density analysis using high-resolution data is recommended .
Q. How can researchers address challenges in experimental phasing for structurally novel derivatives of this compound?
- Methodological Answer: Experimental phasing for novel derivatives benefits from SHELXC/D/E pipelines ( ), which robustly handle low-resolution or partial datasets. Heavy-atom substructure determination (e.g., S-SAD using the sulfur atom in the sulfanyl group) improves phase reliability. For radiation-sensitive crystals, low-dose synchrotron radiation or cryo-cooling minimizes decay. Molecular replacement using homologous structures (e.g., ’s thieno-pyrimidinone analogs) provides initial phase estimates .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting spectroscopic and crystallographic data for this compound derivatives?
- Methodological Answer: Contradictions between NMR (e.g., unexpected coupling patterns) and crystallographic data (e.g., bond length deviations) may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). Validate NMR assignments via 2D experiments (COSY, NOESY) and compare with computed chemical shifts (DFT). For crystallography, check for twinning or pseudosymmetry using PLATON ( ). Cross-disciplinary validation with HPLC-MS ensures sample purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
